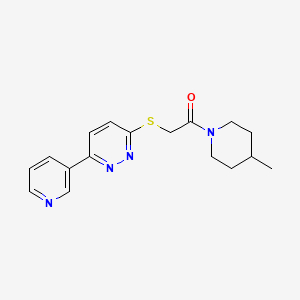

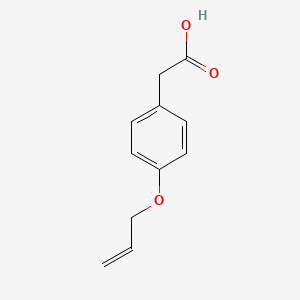

![molecular formula C21H23N3O3S2 B2943492 4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312727-58-5](/img/structure/B2943492.png)

4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as TAK-659 and has been studied extensively for its use in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Applications

Benzamide and thiazole derivatives have been explored for their biological activity and potential therapeutic applications. Studies have synthesized and evaluated various substituted benzamides and thiazole compounds for their inhibitory activity against enzymes, anticancer properties, and antimicrobial effects.

Biological Evaluation and Enzyme Inhibition : Compounds have been screened for their potential biological applications, including their inhibitory activity against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds exhibit considerable interest for applications in medicinal chemistry, highlighting their potential to bind nucleotide protein targets (Saeed et al., 2015).

Anticancer Activity : Derivatives have been designed and evaluated for their anticancer activity against various cancer cell lines. Some compounds showed moderate to excellent anticancer activity, highlighting their potential in cancer research (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity : Synthesized thiazole derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative species, as well as antifungal activity. The presence of electron-donating groups in these compounds has been associated with increased activity (Chawla, 2016).

Material Science and Imaging Applications

In the realm of material science and imaging, benzamide derivatives have been utilized for the development of novel materials and imaging agents.

Positron Emission Tomography (PET) Imaging : Novel benzamides have been synthesized for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, demonstrating high binding affinity and potential for quantitative analysis in neuroscience research (Fujinaga et al., 2012).

Liquid Crystals and Luminescent Materials : The self-assembly of aryl-pyrazole units in benzamide compounds has been reported to give rise to columnar mesophases and luminescent properties. These materials are of interest for applications in optoelectronics and display technologies (Moyano et al., 2013).

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-13-10-14(2)19(15(3)11-13)18-12-28-21(22-18)23-20(25)16-6-8-17(9-7-16)29(26,27)24(4)5/h6-12H,1-5H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZBVKYJKKRGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

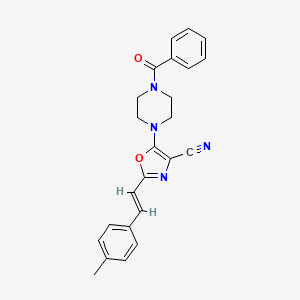

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

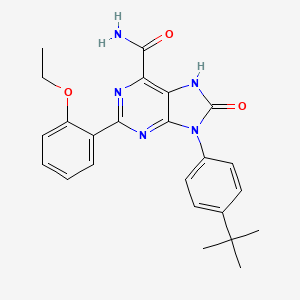

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)